Absolute Stereochemistry Determines Biological Target Engagement: (R)- vs (S)-4-Benzyl-3-cyanomethylmorpholine
(R)-4-Benzyl-3-cyanomethylmorpholine (CAS 917572-29-3) and its (S)-enantiomer (CAS 1217855-96-3) are distinct chemical entities with differing stereochemical configurations at the morpholine 3-position. In chiral environments such as enzyme active sites or receptor binding pockets, these enantiomers are not interchangeable and may exhibit divergent binding affinities, metabolic stability profiles, and pharmacological activities . The (R)-enantiomer bears the IUPAC designation 2-[(3R)-4-benzylmorpholin-3-yl]acetonitrile, while the (S)-enantiomer is designated 2-[(3S)-4-benzylmorpholin-3-yl]acetonitrile . The stereochemical descriptor directly encodes the three-dimensional spatial arrangement of the cyanomethyl and benzyl substituents around the morpholine ring, which governs molecular recognition in biological systems.
| Evidence Dimension | Stereochemical configuration and CAS registry assignment |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 917572-29-3; IUPAC: 2-[(3R)-4-benzylmorpholin-3-yl]acetonitrile |
| Comparator Or Baseline | (S)-enantiomer; CAS 1217855-96-3; IUPAC: 2-[(3S)-4-benzylmorpholin-3-yl]acetonitrile |
| Quantified Difference | Opposite absolute configuration at C3 stereocenter; distinct CAS registry numbers indicating regulatory recognition as separate chemical substances |
| Conditions | Stereochemical assignment per IUPAC nomenclature conventions; enantiomeric identity confirmed by independent commercial availability of both pure enantiomers |
Why This Matters
Procurement of the correct enantiomer is critical because chirality directly determines pharmacological activity, and regulatory submissions require documentation of stereochemical identity and enantiomeric purity.
